molecular formula C9H9BrN2O B8012610 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B8012610
M. Wt: 241.08 g/mol
InChI Key: LDHWUSAFYVQSFB-UHFFFAOYSA-N
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Description

6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 1st position, and a dihydro-benzodiazole core. Benzodiazoles are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-aminobenzyl alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate undergoes cyclization to form the desired benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Similar structure with a methyl group instead of an ethyl group.

    2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains a similar brominated benzodiazole core.

Uniqueness

6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1st position and the bromine atom at the 6th position provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-3-ethyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHWUSAFYVQSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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